

Discovery and history of 4-Amino-3-methoxyphenol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol hydrochloride

Cat. No.: B1373146

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-3-methoxyphenol hydrochloride**: Discovery, Synthesis, and Applications

Abstract

4-Amino-3-methoxyphenol hydrochloride (CAS: 37966-57-7), a substituted aminophenol derivative, serves as a crucial intermediate in the chemical industry, most notably in the formulation of oxidative hair dyes. This technical guide provides a comprehensive overview of its historical context, fundamental synthesis pathways, chemical properties, and primary applications. By examining the broader history of aminophenols, this document situates the development of this specific molecule within the larger narrative of synthetic dye chemistry. Detailed experimental protocols and reaction mechanisms are presented to offer practical insights for researchers, scientists, and professionals in the fields of chemical synthesis and cosmetic science.

Introduction and Historical Context

The history of **4-Amino-3-methoxyphenol hydrochloride** is intrinsically linked to the broader development of aminophenols as a versatile and commercially vital class of organic intermediates.^[1] Since the late 19th century, aminophenols have been foundational building blocks in the synthesis of pharmaceuticals, photographic developers, and, most significantly, a vast array of dyes.^{[1][2]} Compounds like 4-aminophenol, for instance, are not only precursors

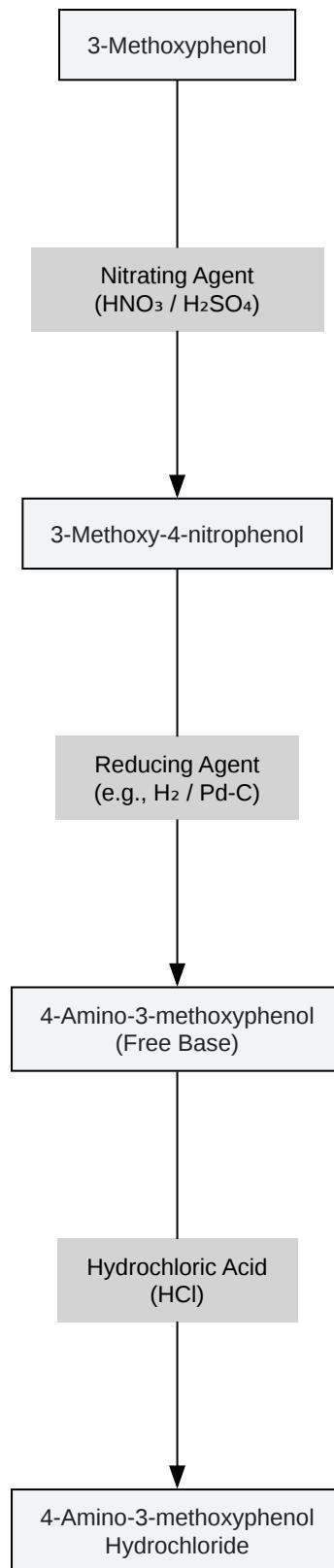
to dyes but are also the final intermediate in the industrial synthesis of the analgesic paracetamol.[3]

The discovery of specific substituted aminophenols like 4-Amino-3-methoxyphenol was not a singular event but rather an evolutionary step within the expanding field of synthetic chemistry. As the demand for new colors and more stable dye formulations grew, chemists systematically synthesized and tested numerous derivatives of core structures like aminophenol. The addition of functional groups, such as the methoxy group in this case, allows for fine-tuning of the molecule's properties, including its color-forming capabilities, stability, and solubility.

While a precise date or discoverer for 4-Amino-3-methoxyphenol is not clearly documented in seminal literature—a common fate for many non-novel intermediates—its development can be placed within the 20th-century expansion of the cosmetic and dye industries.[1] Its primary utility emerged in the field of cosmetology, where it functions as a specialized dye precursor.[4]

Synthesis and Chemical Reaction Pathways

The synthesis of aminophenols has historically relied on a few robust and well-established chemical transformations. The most fundamental and widely practiced approach involves the reduction of a corresponding nitrophenol.[1][5]


Core Synthesis via Nitrophenol Reduction

This pathway is the most logical and common method for producing substituted aminophenols. It involves two primary steps:

- Nitration of the Phenolic Precursor: The synthesis begins with the electrophilic nitration of a suitable precursor, in this case, 3-methoxyphenol. The phenol is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups guide the nitro group primarily to the position para to the hydroxyl group.
- Reduction of the Nitro Group: The resulting 3-methoxy-4-nitrophenol is then reduced to form the amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with agents like iron or tin in an acidic medium.[1][3]

- Formation of the Hydrochloride Salt: To improve stability and shelf-life, the resulting 4-Amino-3-methoxyphenol free base is treated with hydrochloric acid (HCl) to precipitate the more stable hydrochloride salt.

The overall reaction pathway is illustrated below.

[Click to download full resolution via product page](#)

Figure 1: General synthesis pathway for 4-Amino-3-methoxyphenol HCl.

Detailed Experimental Protocol

A documented laboratory-scale synthesis provides a practical example of producing the free amine, 4-Amino-3-methoxyphenol. This method utilizes a diazo coupling reaction followed by reduction.[\[6\]](#)

Step 1: Diazotization of Sulphanilic Acid

- Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.
- Add a solution of sodium nitrite (18.5 g) in water (100 ml).
- Immediately pour this mixture into a stirred suspension of ice (300 ml) and concentrated hydrochloric acid (54 ml).
- Maintain stirring at 0°C for 20 minutes to form the diazonium salt suspension.
 - Causality: This classic reaction converts the primary amine of sulphanilic acid into a diazonium salt, a highly reactive species essential for the subsequent coupling step. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling

- In a separate vessel, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
- Add the diazonium salt suspension from Step 1 to this alkaline solution of 3-methoxyphenol.
- A deep red solution forms. Stir this for 1 hour.
 - Causality: The electron-rich phenoxide (formed in the basic solution) is attacked by the electrophilic diazonium salt, forming an azo compound. This reaction is the basis for many azo dyes.

Step 3: Reductive Cleavage of the Azo Bond

- Heat the deep red solution to 70°C.

- Add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise until the red color is discharged.
- Upon cooling, crystals of 4-amino-3-methoxyphenol will form.
- Filter the crystals, wash with water, and dry.
 - Causality: Sodium dithionite is a powerful reducing agent that cleaves the nitrogen-nitrogen double bond of the azo compound. This cleavage breaks the molecule into its constituent amine parts, yielding the desired 4-Amino-3-methoxyphenol and a sulfonated amine byproduct.

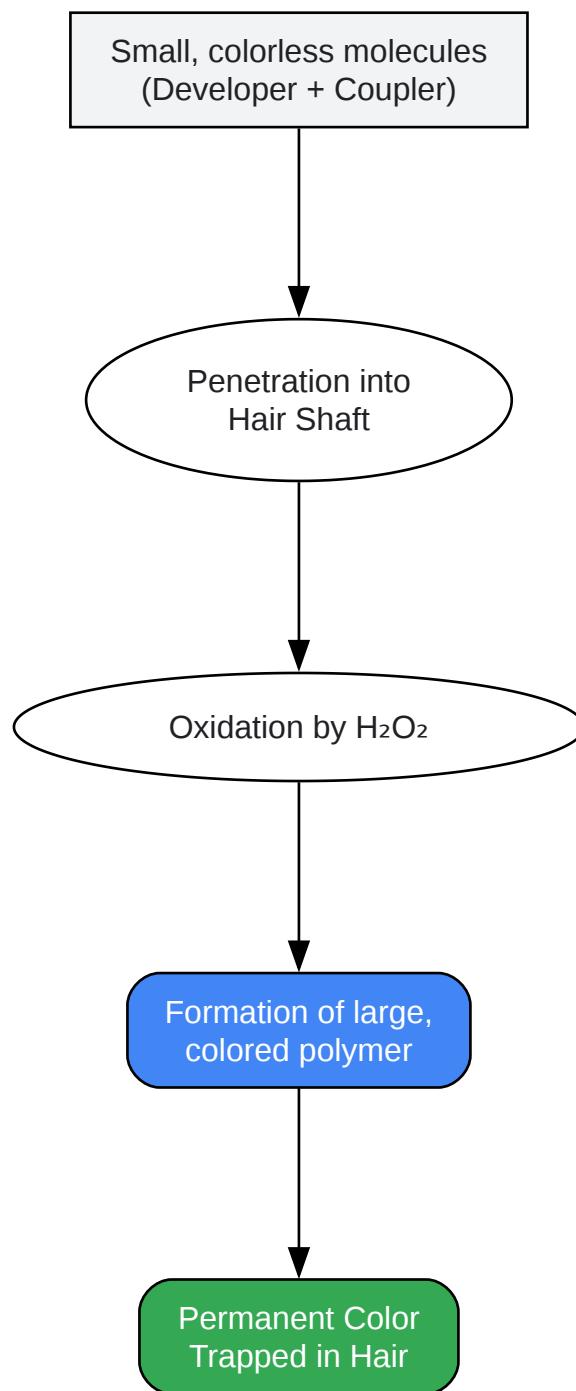
This process reportedly yields approximately 23 g (66%) of 4-amino-3-methoxyphenol with a melting point of 168-170°C.[\[6\]](#)

Physicochemical Properties

The key properties of 4-Amino-3-methoxyphenol and its hydrochloride salt are summarized below. These properties are critical for its handling, formulation, and application.

Property	Value	Source
Chemical Formula	$\text{C}_7\text{H}_{10}\text{ClNO}_2$ (Hydrochloride)	[7]
$\text{C}_7\text{H}_9\text{NO}_2$ (Free Base)	[8] [9] [10]	
Molecular Weight	175.61 g/mol (Hydrochloride)	[4] [7]
139.15 g/mol (Free Base)	[6] [10]	
IUPAC Name	4-amino-3-methoxyphenol	[10]
CAS Number	37966-57-7 (Hydrochloride)	[4] [7]
61638-01-5 (Free Base)	[9] [10]	
Appearance	Beige to pale brown powder	[11]
Storage	Room temperature, dry conditions	[4]

Core Application: Oxidative Hair Dyes


The primary commercial application of **4-Amino-3-methoxyphenol hydrochloride** is as an intermediate, specifically a "coupler," in permanent oxidative hair dye formulations.[\[4\]](#)[\[12\]](#)

Mechanism of Action in Hair Coloration

Oxidative hair dyeing is a chemical process that creates color directly inside the hair shaft, resulting in a long-lasting, "permanent" effect. The process requires three main components:

- Oxidizing Agent: Typically hydrogen peroxide.
- Developer (or Primary Intermediate): An aromatic compound, often a para-diamine or para-aminophenol.
- Coupler (or Coupler Intermediate): An aromatic compound, such as 4-Amino-3-methoxyphenol.

The workflow is as follows:

[Click to download full resolution via product page](#)

Figure 2: Workflow of oxidative hair dyeing.

In this process, the small, uncolored developer and coupler molecules penetrate the hair cuticle. Inside the hair cortex, the hydrogen peroxide oxidizes the developer molecule, which then reacts with the coupler molecule (4-Amino-3-methoxyphenol). This reaction forms a much

larger, colored polymer that is physically trapped within the hair structure, resulting in a permanent color change.[11] The final shade (e.g., reddish, violet, blue) depends on the specific combination of developer and coupler used.[12] 4-Amino-3-methoxyphenol and its isomers are particularly valuable for creating fashionable reddish and copper-colored tints.[12]

Conclusion

4-Amino-3-methoxyphenol hydrochloride stands as a testament to the enduring legacy of aminophenol chemistry. While its specific discovery is not attributable to a single breakthrough, its development is a logical outcome of the systematic exploration of dye precursors throughout the 20th century. Its primary role as a coupler in oxidative hair dyes highlights the importance of such specialized intermediates in the cosmetic industry. A thorough understanding of its synthesis, particularly via the reduction of nitrophenols, and its mechanism of action in color formation provides valuable technical knowledge for professionals in chemical manufacturing and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. 4-Amino-3-methoxyphenol Hydrochloride [myskinrecipes.com]
- 5. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]
- 6. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. PubChemLite - 4-amino-3-methoxyphenol hydrochloride (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. 4-Amino-3-methoxyphenol | lookchem [lookchem.com]
- 10. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ulprospector.com [ulprospector.com]
- 12. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and history of 4-Amino-3-methoxyphenol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373146#discovery-and-history-of-4-amino-3-methoxyphenol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com